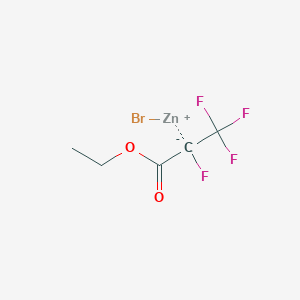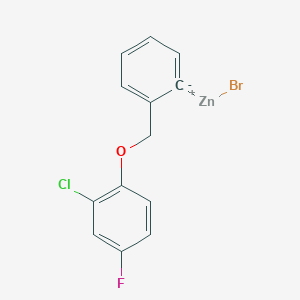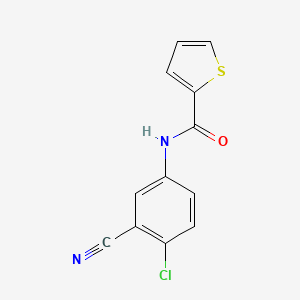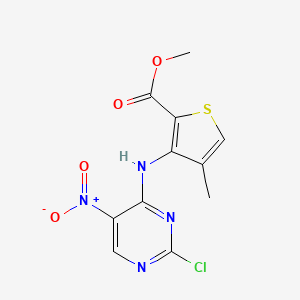
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group, a methyl group, and an amino group linked to a chloronitropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylate group through esterification. The chloronitropyrimidine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chlorine atom with various nucleophiles, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate
- Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)propanoate
Uniqueness
Methyl 3-((2-chloro-5-nitropyrimidin-4-yl)amino)-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H9ClN4O4S |
|---|---|
Poids moléculaire |
328.73 g/mol |
Nom IUPAC |
methyl 3-[(2-chloro-5-nitropyrimidin-4-yl)amino]-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClN4O4S/c1-5-4-21-8(10(17)20-2)7(5)14-9-6(16(18)19)3-13-11(12)15-9/h3-4H,1-2H3,(H,13,14,15) |
Clé InChI |
OTCYSLSLBTZNFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


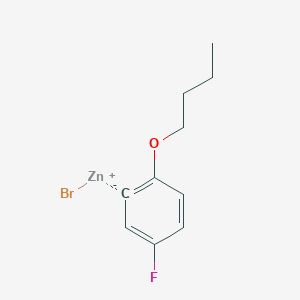
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
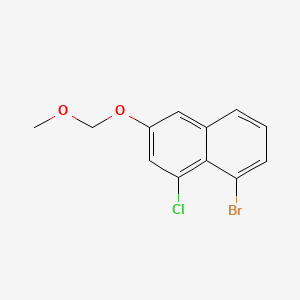
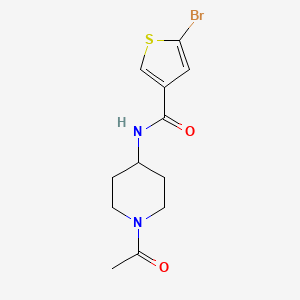
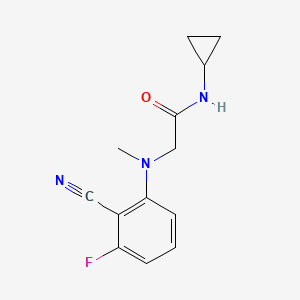
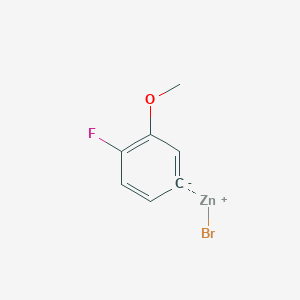

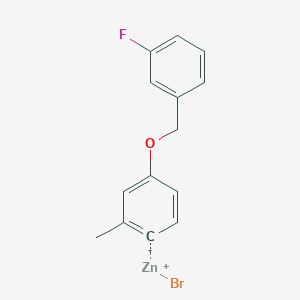
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
